4-((4-Chlorophenyl)((1-(1-phenylcyclobutyl)ethylidene)hydrazono)methyl)phenyl methanesulfonate

Description

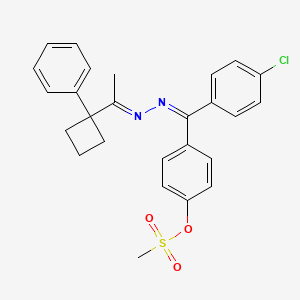

This compound features a structurally complex architecture, integrating a 4-chlorophenyl group, a hydrazono-imine linkage (C=N-N), a strained cyclobutyl moiety, and a methanesulfonate ester. The methanesulfonate ester is a critical functional group, often serving as a leaving group in nucleophilic substitution reactions.

Properties

IUPAC Name |

[4-[(E)-C-(4-chlorophenyl)-N-[(E)-1-(1-phenylcyclobutyl)ethylideneamino]carbonimidoyl]phenyl] methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25ClN2O3S/c1-19(26(17-6-18-26)22-7-4-3-5-8-22)28-29-25(20-9-13-23(27)14-10-20)21-11-15-24(16-12-21)32-33(2,30)31/h3-5,7-16H,6,17-18H2,1-2H3/b28-19+,29-25- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBPUFWJNKZHFG-PXJRIXHESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NN=C(C1=CC=C(C=C1)OS(=O)(=O)C)C2=CC=C(C=C2)Cl)C3(CCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\N=C(/C1=CC=C(C=C1)OS(=O)(=O)C)\C2=CC=C(C=C2)Cl)/C3(CCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856816 | |

| Record name | 4-[(E)-(4-Chlorophenyl){(2E)-[1-(1-phenylcyclobutyl)ethylidene]hydrazinylidene}methyl]phenyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78929-83-6 | |

| Record name | 4-[(E)-(4-Chlorophenyl){(2E)-[1-(1-phenylcyclobutyl)ethylidene]hydrazinylidene}methyl]phenyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Chemical Structure and Properties

The compound , 4-((4-Chlorophenyl)((1-(1-phenylcyclobutyl)ethylidene)hydrazono)methyl)phenyl methanesulfonate, features a complex structure characterized by multiple functional groups. The presence of a chlorophenyl group suggests potential interactions with biological targets, while the methanesulfonate moiety may enhance solubility and bioavailability.

The biological activity of sulfonate esters often involves their ability to interact with various enzymes and receptors. Compounds with similar structures have demonstrated:

- Antimicrobial Activity : Many sulfonate derivatives exhibit significant antibacterial and antifungal properties. This is often attributed to their ability to disrupt microbial cell membranes or inhibit key metabolic pathways.

- Anticancer Properties : Some hydrazone derivatives have shown promise in cancer research, acting through mechanisms such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Compounds with phenolic structures can modulate inflammatory pathways, potentially reducing cytokine release and inflammation.

Case Studies

- Antimicrobial Activity : A study on related sulfonate compounds indicated that they possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be in the low micromolar range, indicating potent activity.

- Anticancer Studies : Research involving hydrazone derivatives has shown that they can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to the activation of caspase pathways.

- In Vivo Studies : Animal models treated with similar sulfonate compounds showed reduced tumor growth rates compared to control groups, suggesting potential for therapeutic applications.

Data Table

| Biological Activity | Compound Type | Reference Study | Observed Effect |

|---|---|---|---|

| Antimicrobial | Sulfonate Derivative | Journal of Antimicrobial Chemotherapy | MIC < 10 µM against E. coli |

| Anticancer | Hydrazone | Cancer Research Journal | Induction of apoptosis in MCF-7 cells |

| Anti-inflammatory | Phenolic Compound | Journal of Inflammation | Reduced cytokine levels in vivo |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazono-Containing Derivatives

- 4-{(E)-[(4-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl (2E)-3-phenylacrylate (): Key Features: Incorporates a hydrazono group, sulfonamide, and methoxy substituent. Comparison: The methoxy group (electron-donating) in this compound contrasts with the electron-withdrawing 4-chlorophenyl group in the target compound. Methoxy groups enhance resonance stabilization, whereas chlorophenyl groups may increase electrophilicity at the hydrazono linkage.

Methanesulfonate Esters

- 4-(4-Chlorophenyl)butan-2-yl methanesulfonate (): Key Features: A simpler methanesulfonate ester without hydrazono or cyclobutyl groups. Comparison: The methanesulfonate group in both compounds acts as a leaving group. In , this group facilitates nucleophilic substitution to form thioether intermediates, suggesting the target compound’s methanesulfonate may exhibit similar reactivity. However, steric hindrance from the cyclobutyl and phenyl groups in the target compound could slow such reactions compared to the linear butan-2-yl chain in ’s derivative .

Cyclobutyl-Containing Analogs

- Structural Impact: The cyclobutyl group introduces significant ring strain (∼110 kJ/mol), which may destabilize the compound compared to cyclohexyl or phenyl analogs. Strain energy could enhance reactivity in ring-opening reactions or reduce thermal stability. No direct evidence is provided, but analogous strained systems often exhibit unique kinetic behaviors in synthesis .

Comparative Data Table

Research Findings and Implications

- Electronic Properties: The 4-chlorophenyl group in the target compound likely reduces electron density at the hydrazono linkage, as supported by DFT calculations on analogous azo-hydrazono systems (). This could enhance susceptibility to nucleophilic attack or photodegradation compared to methoxy-stabilized derivatives .

- However, steric effects from the cyclobutyl group may necessitate optimized reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.